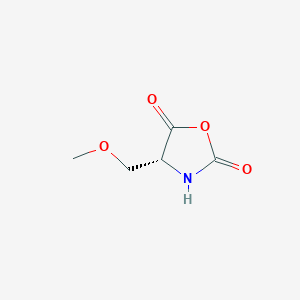![molecular formula C12H15N3O2S B14893053 2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of the benzimidazole ring in the structure of this compound imparts significant pharmacological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide typically involves the reaction of 6-ethoxy-1H-benzo[d]imidazole with a suitable thiol reagent, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as alkyl halides, aryl halides; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, the compound may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1H-benzo[d]imidazol-2-yl)thio)acetamide
- 2-((1H-benzo[d]imidazol-2-yl)thio)propanoic acid
- 2-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide
Uniqueness
2-((6-Ethoxy-1H-benzo[d]imidazol-2-yl)thio)propanamide is unique due to the presence of the ethoxy group at the 6-position of the benzimidazole ring, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and bioavailability, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C12H15N3O2S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C12H15N3O2S/c1-3-17-8-4-5-9-10(6-8)15-12(14-9)18-7(2)11(13)16/h4-7H,3H2,1-2H3,(H2,13,16)(H,14,15) |
Clave InChI |
OHBQGODBDFQMKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)








